molecular formula C8H15ClF3N B13507718 N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride

Cat. No.: B13507718
M. Wt: 217.66 g/mol
InChI Key: PQSXZTTZDJFSLO-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride: is a chemical compound that has garnered attention due to its unique properties and potential applications in various fields. It is characterized by the presence of a trifluoroethyl group attached to a cyclohexanamine structure, forming a hydrochloride salt. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride typically involves the reaction of cyclohexanamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexylamine derivatives.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

Chemistry: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is used to study the effects of trifluoroethyl groups on biological systems. It serves as a model compound for understanding the interactions between fluorinated compounds and biological molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its stability and reactivity make it a valuable candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride involves its interaction with molecular targets through the trifluoroethyl group. This group enhances the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of target molecules. The pathways involved in its mechanism of action include binding to specific receptors or enzymes, leading to changes in their activity and function.

Comparison with Similar Compounds

  • N-(2,2,2-trifluoroethyl)aniline hydrochloride
  • N-(2,2,2-trifluoroethyl)benzylamine hydrochloride
  • N-(2,2,2-trifluoroethyl)methylamine hydrochloride

Uniqueness: N-(2,2,2-trifluoroethyl)cyclohexanamine hydrochloride is unique due to its cyclohexane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. The presence of the trifluoroethyl group further enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15ClF3N

Molecular Weight

217.66 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)cyclohexanamine;hydrochloride

InChI

InChI=1S/C8H14F3N.ClH/c9-8(10,11)6-12-7-4-2-1-3-5-7;/h7,12H,1-6H2;1H

InChI Key

PQSXZTTZDJFSLO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC(F)(F)F.Cl

Origin of Product

United States

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